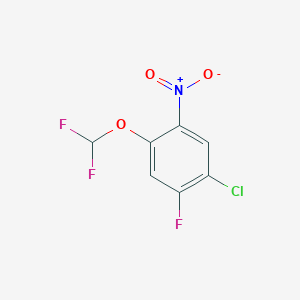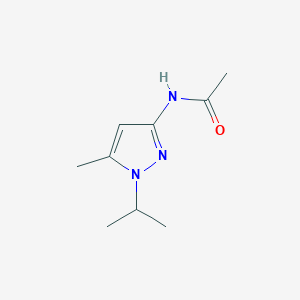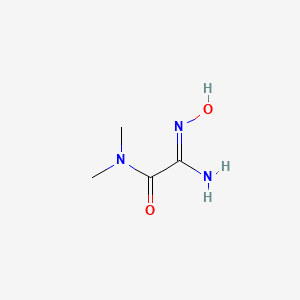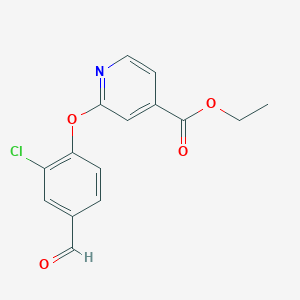
1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene
Übersicht
Beschreibung
1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene: is an aromatic compound characterized by the presence of chlorine, fluorine, and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 1-Chloro-4-(difluoromethoxy)-2-fluorobenzene using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and reduce by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Products include substituted derivatives where the chlorine atom is replaced by other functional groups.
Reduction: The major product is 1-Chloro-4-(difluoromethoxy)-2-fluoro-5-amino-benzene.
Oxidation: Oxidation products are less common but may include quinones or other oxidized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its derivatives may have potential as enzyme inhibitors or probes for studying biochemical pathways.
Medicine: The compound and its derivatives are investigated for their potential pharmacological activities. Fluorinated aromatic compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties can enhance the performance of these materials in various applications.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-4-(difluoromethoxy)-2-fluorobenzene
- 1-Chloro-4-(difluoromethoxy)-2-nitrobenzene
- 1-Chloro-4-(difluoromethoxy)-2-methoxybenzene
Comparison: 1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene is unique due to the combination of chlorine, fluorine, and nitro groups on the benzene ring. This combination imparts distinct chemical reactivity and physical properties compared to similar compounds. For example, the presence of the nitro group enhances the compound’s electron-withdrawing capability, influencing its reactivity in nucleophilic substitution reactions.
Eigenschaften
IUPAC Name |
1-chloro-4-(difluoromethoxy)-2-fluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-3-1-5(12(13)14)6(2-4(3)9)15-7(10)11/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKJWPFUWOGJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)OC(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B1402083.png)

![Methyl 2-[(chloroacetyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402087.png)



![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1402092.png)
![Ethyl 2-[(3-aminophenyl)thio]isonicotinate](/img/structure/B1402093.png)
![{4-[(Pentafluorophenyl)thio]phenyl}amine](/img/structure/B1402094.png)

![1-[2-(Cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B1402099.png)
![1-(2-Cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1402100.png)

